Arugosin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50875-10-0 |
|---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
7,11-dihydroxy-17-(2-hydroxypropan-2-yl)-13-methyl-6-(3-methylbut-2-enyl)-2,15-dioxatetracyclo[8.7.1.03,8.014,18]octadeca-3(8),4,6,10,12,14(18)-hexaen-9-one |
InChI |
InChI=1S/C25H28O6/c1-12(2)6-7-14-8-9-17-19(21(14)27)22(28)18-16(26)10-13(3)23-20(18)24(31-17)15(11-30-23)25(4,5)29/h6,8-10,15,24,26-27,29H,7,11H2,1-5H3 |
InChI Key |
MYJGUMZTENHAAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1OCC(C3OC4=C(C2=O)C(=C(C=C4)CC=C(C)C)O)C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=C2C3=C1OCC(C3OC4=C(C2=O)C(=C(C=C4)CC=C(C)C)O)C(C)(C)O)O |
Synonyms |
arugosin C |
Origin of Product |
United States |
Origin, Isolation, and Cultivation Methodologies
Extraction and Purification Techniques
The isolation of arugosin C from fungal biomass involves a series of extraction and purification steps to separate the target compound from other metabolites and matrix components. These techniques often leverage the differences in polarity and chemical properties of the compounds present in the crude extract.
Solvent Extraction Methods (e.g., Acetone (B3395972), Ethyl Acetate)
Solvent extraction is a fundamental step in isolating natural products from biological matrices. This process involves using appropriate solvents to dissolve and separate the desired compounds from the solid material miamioh.edu. The choice of solvent depends on the polarity of the target compound and the matrix wur.nl.
Acetone is a solvent that has been used for the extraction of this compound from fungal mycelium and agar (B569324) rsc.org. In one protocol, total mycelium and agar were harvested and extracted with acetone multiple times rsc.org. The acetone extracts were combined, and the solvent was removed using rotary evaporation rsc.org. Acetone is known to be effective in extracting a range of compounds and is often used in natural product isolation wur.nlgoogle.com.
Ethyl acetate (B1210297) is another commonly used solvent for the extraction of this compound, particularly in liquid-liquid extraction steps rsc.orgmedwinpublishers.com. After initial extraction with a solvent like acetone, the aqueous residue obtained after evaporation can be further extracted with ethyl acetate rsc.org. Ethyl acetate is a moderately polar solvent that can selectively extract compounds with similar polarity wur.nl. In some cases, the fungal culture broth or the macerated mycelium is directly extracted with ethyl acetate medwinpublishers.comamazonaws.com. This solvent is effective in obtaining crude extracts containing this compound and other metabolites medwinpublishers.comamazonaws.com.
Data Table: Examples of Solvent Usage in this compound Isolation
| Source Organism | Extraction Method | Solvents Used | Reference |
| Aspergillus variecolor | Extraction of mycelium and agar, then aqueous residue | Acetone, Ethyl acetate | rsc.org |
| Aspergillus sp. | Extraction of solid rice medium | Dichloromethane (B109758)/Methanol (B129727) | noah.nrw |
| Aspergillus versicolor | Extraction of mycelium and broth | Acetone, Ethyl acetate | amazonaws.com |
| Aspergillus falconensis | Extraction of solid rice medium | Ethyl acetate | uni-duesseldorf.de |
| Emericella nidulans | Extraction of culture broth | Ethyl acetate | medwinpublishers.com |
| Xylariaceae sp. | Extraction of fungal culture | Ethyl acetate | researchgate.net |
Chromatographic Fractionation for Compound Isolation
Following solvent extraction, chromatographic techniques are employed to further purify this compound from the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Silica (B1680970) Gel Flash Chromatography
Silica gel flash chromatography is a widely used technique for the purification of natural products rsc.orglibretexts.org. It involves packing a column with silica gel as the stationary phase and eluting the compounds with a mobile phase, typically a gradient of solvents of increasing polarity libretexts.org. Flash chromatography utilizes air pressure to force the solvent through the column, resulting in faster separation compared to traditional gravity column chromatography libretexts.org.
In the isolation of this compound, crude extracts obtained from solvent extraction are often subjected to silica gel flash chromatography rsc.orgnoah.nrwrsc.org. The column is eluted with solvent mixtures, and fractions are collected rsc.orgnoah.nrwrsc.org. The composition of the mobile phase is carefully chosen and often starts with a non-polar solvent mixture, gradually increasing the proportion of a more polar solvent to elute compounds with increasing polarity rsc.orgrsc.org. For instance, a mixture of ethyl acetate and hexane (B92381) has been used, with the polarity increased by changing the ratio of the solvents rsc.org. Fractions containing this compound are identified, often by techniques like Thin-Layer Chromatography (TLC), and pooled for further purification rsc.org.
Sephadex Column Chromatography
Sephadex column chromatography, a type of size-exclusion chromatography, is another technique utilized in the purification of this compound rsc.orgnoah.nrwamazonaws.combiocrick.com. This method separates compounds based on their molecular size as they pass through a gel matrix amazonaws.com. Sephadex LH-20 is a commonly used stationary phase for the purification of natural products, including arugosins rsc.orgnoah.nrwamazonaws.combiocrick.com.
After initial chromatographic separation steps, fractions containing this compound may be subjected to Sephadex LH-20 column chromatography noah.nrwamazonaws.com. The column is typically eluted with a solvent system, such as a mixture of dichloromethane and methanol noah.nrwamazonaws.com. This technique can help to remove impurities based on size, further refining the sample containing this compound noah.nrwamazonaws.com.
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for purifying small to moderate quantities of compounds rochester.edulibretexts.org. It is an extension of analytical TLC, using thicker silica gel plates to allow for the separation of larger sample amounts rochester.edu.
Preparative TLC has been employed as a purification step for this compound rsc.orgnoah.nrw. After initial column chromatography, fractions that still contain this compound along with some impurities can be further purified using Prep TLC rsc.orgnoah.nrw. The crude sample is applied as a band on the TLC plate, and the plate is developed in a suitable solvent system rsc.orgrochester.edu. The solvent system used for Prep TLC is often optimized based on analytical TLC results rochester.edu. For example, a mixture of ethyl acetate and hexane has been used as a developing solvent for purifying this compound by preparative TLC rsc.org. After development, the band corresponding to this compound is visualized (often under UV light), scraped off the plate, and the compound is eluted from the silica gel using a solvent rsc.orgrochester.edu. This yields a more purified sample of this compound rsc.org.
Advanced Methodologies for Structural Elucidation and Stereochemical Assignment
Spectroscopic Techniques for Comprehensive Structural Delineation
The cornerstone of the structural analysis of Arugosin C lies in the synergistic application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These powerful techniques have provided the fundamental data required to piece together its complex framework, from its planar structure to the precise spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the principal tool for delineating the complex structure of this compound. A combination of one-dimensional and two-dimensional NMR experiments has been employed to assign the proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.
The ¹H and ¹³C NMR spectra of this compound provide the foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The analysis of these spectra, including chemical shifts (δ) and coupling constants (J), allows for the initial identification of key functional groups and structural fragments.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals a series of distinct signals corresponding to the various protons within the molecule. Key resonances include those for hydroxyl protons, aromatic protons, and protons of the prenyl and dihydropyran moieties. noah.nrw
Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum displays resonances for carbonyl carbons, aromatic carbons, and the aliphatic carbons of the side chains and heterocyclic rings. researchgate.net
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃) noah.nrw
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 12-OH | 13.80 | s | |
| 3-OH | 10.63 | s | |
| 10 | 7.21 | d | 8.5 |
| 4 | 6.74 | s | |
| 9 | 6.34 | d | 8.5 |
| 15 | 5.25 | m | |
| 25 | 5.01 | d | 4.5 |
| 19a | 4.30 | dd | 11.5, 4.0 |
| 19b | 4.13 | dd | 11.5, 7.0 |
| CH₂-14 | 3.24 | d | 7.5 |
| 20 | 2.30 | dt | 7.0, 4.0 |
| CH₃-24 | 2.17 | s | |
| CH₃-17 | 1.69 | s | |
| CH₃-18 | 1.65 | s | |
| CH₃-22 | 1.25 | s | |
| CH₃-23 | 1.19 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃) researchgate.net
| Position | δC (ppm) |
| 1 | 105.7 |
| 2 | 136.9 |
| 3 | 122.9 |
| 4 | 159.1 |
| 5 | 108.3 |
| 6 | 153.7 |
| 7 | 184.7 |
| 8 | 118.1 |
| 9 | 134.1 |
| 10 | 152.5 |
| 11 | 142.6 |
| 12 | 119.4 |
| 13 | 154.2 |
| 14 | 57.2 |
| 15 | 17.7 |
| 16 | 72.2 |
| 17 | 119.6 |
| 18 | 139.3 |
| 19 | 18.1 |
| 20 | 25.9 |
| 21 | 27.1 |
| 22 | 121.8 |
| 23 | 133.4 |
| 24 | 17.8 |
| 25 | 25.8 |
Two-dimensional NMR experiments are indispensable for establishing the intricate connectivity of this compound. Correlation Spectroscopy (COSY) is utilized to identify proton-proton coupling networks, thereby revealing adjacent protons. researchgate.netsemanticscholar.org Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.org
The stereochemical assignment of this compound, particularly the relative configuration of the stereocenters in its flexible dihydropyran ring, presented a significant challenge. This was overcome through the application of accurate quantitative Nuclear Overhauser Effect (NOE)-distance determination. rsc.orgrsc.org This advanced technique moves beyond the qualitative interpretation of NOE signals to precisely measure interproton distances.
By comparing these experimentally determined distances with those calculated for different possible stereoisomers and their corresponding conformational ensembles, the correct relative stereochemistry could be unequivocally assigned. rsc.orgbris.ac.uk This method is particularly powerful for conformationally flexible molecules like this compound, where time-averaged NOE signals can be misleading if interpreted qualitatively. rsc.orgrsc.org
The inherent flexibility of this compound complicates structural analysis using standard NMR methods. While specific applications of techniques like pure-shift ¹H NMR or long-range heteronuclear single quantum multiple bond correlation (LR-HSQMBC) to this compound have not been explicitly detailed in the primary literature, the principles behind these methods are highly relevant to overcoming the challenges posed by conformational flexibility.
The study of this compound's stereochemistry through quantitative NOE analysis inherently involves considering its conformational dynamics. rsc.org The analysis relies on fitting experimental NOE data to population-weighted averages of distances from different conformers, a strategy that is central to the study of flexible molecules by NMR. rsc.org This approach, combining experimental data with computational modeling, represents a specialized methodology for characterizing the structure of non-rigid molecules.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRESIMS)
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to accurately determine the molecular formula of this compound as C₂₅H₂₈O₆. noah.nrw This high-resolution measurement is critical for confirming the elemental composition and for distinguishing between compounds with the same nominal mass.
Table 3: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 447.1784 | 447.3 |
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to corroborate the connectivities determined by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present within a molecule. The method is based on the principle that different types of chemical bonds and functional groups absorb infrared radiation at specific, characteristic frequencies, causing the bonds to vibrate. For a complex molecule like this compound, an anthraquinone (B42736) derivative, the IR spectrum provides crucial evidence for the presence of its key chemical motifs. wikipedia.org
The analysis of this compound's spectrum would reveal distinct absorption bands corresponding to its core functional groups. A very broad and strong band would be expected in the 3600-3200 cm⁻¹ region, characteristic of the O–H stretching vibrations from its hydroxyl groups. libretexts.org The sharp, intense absorption peak typically found in the 1780-1670 cm⁻¹ range would confirm the presence of a carbonyl (C=O) group, a key feature of its quinone core. libretexts.org Furthermore, absorptions in the 1600-1400 cm⁻¹ and 3100-3000 cm⁻¹ regions would indicate C=C and C-H stretching vibrations within the aromatic rings, respectively. libretexts.orgvscht.cz The presence of both sp² and sp³ hybridized C-H bonds can be distinguished, as the former appear above 3000 cm⁻¹ and the latter just below. vscht.cz
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O–H Stretch | 3600 - 3200 (Broad) |
| Aromatic C-H | C–H Stretch | 3100 - 3000 |
| Alkene C-H | =C–H Stretch | 3100 - 3000 |
| Aliphatic C-H | C–H Stretch | 3000 - 2850 |
| Carbonyl (Ketone, C=O) | C=O Stretch | 1780 - 1670 (Strong, Sharp) |
| Aromatic C=C | C=C Stretch | 1600 - 1400 |
| Alkene C=C | C=C Stretch | 1680 - 1640 |
| Ether (C-O) | C–O Stretch | 1300 - 1000 |
Computational Chemistry Approaches in Structural Elucidation
Computational chemistry has become an indispensable tool in modern natural product chemistry, providing insights that are often inaccessible through purely experimental means. These methods allow for the modeling of molecular structures and the prediction of their properties, which can then be compared with experimental data to confirm or refine proposed structures.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to perform detailed conformational analyses of flexible molecules like this compound. nih.govnii.ac.jp This approach involves calculating the potential energy of the molecule for all possible spatial arrangements of its atoms. For a molecule with multiple rotatable bonds, this results in a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. nih.gov
By systematically calculating the energies of these different conformers, researchers can identify the most stable, low-energy structures that the molecule is likely to adopt. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial because the experimentally observed spectroscopic properties of the molecule are a weighted average of the properties of all significantly populated conformers. nii.ac.jp
While quantum chemical calculations provide high accuracy, they are computationally expensive. For a molecule with the size and flexibility of this compound, exploring the entire conformational space with quantum mechanics alone is often impractical. This is where molecular mechanics (MM) theories are applied. nih.gov MM methods use classical physics principles and empirical force fields to calculate molecular energies much more rapidly, making them ideal for broad conformational sampling. nih.gov
The process typically begins with a molecular mechanics-based search to generate thousands of potential conformations. mdpi.com This initial exploration efficiently maps the conformational landscape and identifies a manageable number of low-energy candidate structures. These candidates are then subjected to more rigorous and accurate quantum chemical calculations for energy refinement and geometry optimization, combining the speed of MM with the accuracy of QM.
The integration process involves calculating the theoretical RDCs for each of the low-energy conformers of this compound identified through computational methods. These calculated values are then compared against the experimentally measured RDCs. The conformer or ensemble of conformers that shows the best agreement with the experimental data is considered the most accurate representation of this compound's three-dimensional structure in solution. duke.edu This powerful synergy between computational and experimental data provides a high degree of confidence in the final structural assignment.
X-ray Crystallography for Absolute Configuration Determination (in the context of related compounds or as a complementary technique)
X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure and, crucially, the absolute configuration of a chiral molecule. nih.govspringernature.com This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, which reveals the exact position of every atom in space. ed.ac.uk
The primary challenge in applying this method to complex natural products like this compound is the requirement of growing a high-quality single crystal suitable for diffraction, which can be a significant hurdle. researchgate.net However, if a suitable crystal can be obtained, the technique can definitively resolve all stereochemical questions. The determination of the absolute configuration relies on a phenomenon known as anomalous dispersion, where the presence of atoms, particularly those heavier than oxygen, causes slight but measurable differences in the diffraction pattern that can distinguish a molecule from its mirror image (enantiomer). ed.ac.ukresearchgate.net
In cases where this compound itself fails to crystallize, its absolute configuration can still often be determined by crystallizing a suitable chemical derivative. Alternatively, if a related compound with a shared chiral substructure has had its absolute configuration determined by X-ray crystallography, this information can be used to infer the configuration of this compound through chemical correlation. thieme-connect.de Therefore, X-ray crystallography serves as a powerful complementary technique, providing definitive stereochemical assignment when applicable.
Biosynthetic Pathways and Genetic Control of Arugosin C Production
Elucidation of Polyketide Biosynthetic Origin
Arugosin C is classified as a polyketide, a large class of natural products synthesized through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. nih.govnih.gov The origin of arugosins from a polyketide pathway was initially suggested by their chemical structures and has been confirmed through genetic and biosynthetic studies. acs.orgebi.ac.uk These compounds are derived from a prenylated phenolic polyketide. ebi.ac.uk this compound, specifically, was identified as a metabolite from a mutant strain of Aspergillus rugulosus. rsc.orgnih.gov The core scaffold of these molecules is assembled by a large, multi-domain enzyme known as a polyketide synthase (PKS). nih.gov
Identification and Characterization of Polyketide Synthase (PKS) Genes Involved (e.g., mdpG)
Genetic studies in the model fungus Aspergillus nidulans have been instrumental in identifying the genes responsible for arugosin biosynthesis. The key enzyme is a non-reducing polyketide synthase (NR-PKS) encoded by the gene mdpG. researchgate.netoup.com Deletion of the mdpG gene completely abolishes the production of arugosins and related metabolites, confirming its essential role in synthesizing the polyketide backbone. oup.comelifesciences.org The mdpG gene is part of a larger biosynthetic gene cluster that includes genes for various "tailoring" enzymes that modify the initial polyketide chain. researchgate.netelifesciences.org This gene cluster is also linked to the production of other structurally similar compounds, such as monodictyphenone and emodin analogues. researchgate.netoup.com
| Gene | Encoded Enzyme/Protein | Function in Arugosin Biosynthesis |
| mdpG | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the initial polyketide backbone. researchgate.netoup.com |
Proposed Biosynthetic Cascade from Precursors to this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of the polyketide chain by MdpG and proceeds through a series of modifications, including prenylation and cyclization, to yield the final complex structure.
The pathway to this compound involves several key intermediate compounds. It is proposed that the biosynthesis proceeds through simpler arugosin structures. Arugosin H is considered a likely precursor, which may be derived from chrysophanol anthrone through oxidative cleavage. acs.orgresearchgate.net This intermediate can then be converted to other arugosins. Arugosin A, a closely related dibenz-[b,e]oxepin, is also a major metabolite in this pathway and its structure was crucial for elucidating the structure of this compound. rsc.orgrsc.org The production of Arugosin A has been directly linked to the mdp/xpt gene cluster. elifesciences.org These intermediates represent key branch points in the pathway, leading to a diverse family of related natural products. acs.org
A defining feature of this compound and its relatives is the presence of one or more prenyl groups (a five-carbon isoprenoid unit derived from dimethylallyl pyrophosphate, DMAPP). rsc.orgmdpi.com These groups are attached to the polyketide core by enzymes called prenyltransferases. researchgate.netnih.gov The mdp/xpt gene cluster contains genes (xptA, xptB) predicted to encode these prenyltransferases. elifesciences.org These enzymes catalyze the electrophilic addition of the DMAPP to electron-rich positions on the aromatic rings of the polyketide intermediates. nih.govnih.gov This prenylation step is crucial for the biological activity and structural diversity of the final products. researchgate.net In addition to prenyltransferases, other modifying enzymes encoded within the gene cluster, such as oxidoreductases and metallo-β-lactamase-type thioesterases (e.g., MdpF), are responsible for tailoring reactions like hydroxylations, oxidations, and the release of the nascent polyketide chain from the PKS. elifesciences.orgnih.gov
The formation of the characteristic dibenz-[b,e]oxepin ring system of this compound involves a critical cyclization step. rsc.org Fungal aromatic PKS pathways exhibit specific folding and cyclization patterns that determine the final ring structure. nih.gov The polyketide chain, once assembled and released from the PKS, must fold into a precise conformation to allow for the intramolecular reactions that form the oxepin ring. This process is often controlled by specific domains within the PKS or by separate cyclase enzymes. nih.govcore.ac.uk The proposed biosynthetic scheme suggests that a benzophenone (B1666685) intermediate undergoes cyclodehydration to form related xanthones like shamixanthone, while the formation of the oxepin ring in arugosins A and C follows an alternative cyclization cascade from a similar precursor. acs.org The stereochemistry of this compound is also tightly controlled during the biosynthesis, resulting in an optically active molecule, though the specific enzymes controlling these stereochemical outcomes are still under investigation. rsc.org
Genetic Approaches to Understanding Polyketide Production in Fungi (e.g., Genome-wide PKS Deletion Libraries)
Modern genetic techniques have revolutionized the study of fungal secondary metabolism. A powerful approach is the creation of genome-wide deletion libraries, where each gene encoding a specific enzyme class, such as polyketide synthases, is systematically deleted one by one. nih.gov By comparing the metabolite profiles of the wild-type fungus with each deletion mutant, researchers can directly link a specific gene to the production of a particular compound or family of compounds.
This strategy was successfully applied in Aspergillus nidulans, where a library of strains, each with a single PKS gene deleted, was created. oup.comnih.gov Screening this library revealed a direct genetic link between the mdpG gene and the production of arugosins. oup.comnih.gov This approach bypasses the need for classical biochemical methods and provides a rapid and efficient way to assign function to the many "orphan" biosynthetic gene clusters found in fungal genomes. nih.govcmu.ac.th These genetic tools are crucial for understanding the full metabolic potential of fungi and for discovering novel natural products. nih.gov
| Genetic Tool | Application | Key Finding for this compound |
| Genome-wide PKS Deletion Library | Systematically deleting each PKS gene in a fungus (Aspergillus nidulans) to observe changes in metabolite production. nih.gov | Confirmed that the deletion of the mdpG gene eliminates the production of arugosins. oup.com |
Investigation of Biological Activities and Molecular Mechanisms in Pre Clinical Models
Cytotoxicity Studies in Cancer Cell Lines
Pre-clinical studies have evaluated the cytotoxic potential of Arugosin C against a variety of cancer cell lines. These investigations aim to determine the compound's effectiveness in inhibiting cancer cell growth and viability.
Evaluation of this compound Activity against various Cell Lines (e.g., MCF-7, Hep G2, KB-3-1, HCT-116)
Research has explored the activity of this compound against several cancer cell lines, including MCF-7 (breast cancer), Hep G2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) nih.govnih.govmdpi.cominnovareacademics.inresearchgate.netresearchgate.net. One study isolated this compound (compound 1) from Aspergillus sp. and evaluated its anticancer activity against MCF-7 and Hep G2 cell lines using the MTT assay nih.govinnovareacademics.in. The study reported that this compound exhibited weak activity against both MCF-7 and Hep G2 cell lines when tested individually innovareacademics.in. Another study involving compounds isolated from Aspergillus carneus, including this compound, analyzed their cytotoxicity using the NCI-SRB assay on 10 different cell lines from breast cancer, ovarian cancer, glioblastoma, and non-tumorigenic cell lines researchgate.netnih.govresearchgate.net. In this particular study, Averufanin, another co-isolated metabolite, showed the highest cytotoxicity with the lowest IC50 concentrations, especially on breast cancer cells, while this compound's specific IC50 values were not highlighted as the most potent researchgate.netnih.govresearchgate.net. Some studies mention testing compounds against KB-3-1 cervix cancer cell line and HCT-116, among others, but the specific activity of this compound against these lines is not consistently reported as highly potent in the provided snippets nih.govresearchgate.netnih.gov.
Comparative Analysis of this compound Activity with Co-isolated Metabolites and Analogues
Studies often compare the activity of this compound with other compounds isolated from the same source or with structurally related analogues. In one study, this compound (compound 1) was isolated along with six other secondary metabolites from Aspergillus sp., including iso-emericellin (3), sterigmatocystin (B1681140) (4), and dihydrosterigmatocystin (B1259337) (5) nih.gov. The cytotoxicity results showed that metabolite 3 (iso-emericellin) displayed significant viability inhibition on MCF-7 cells with an IC50 of 225.21 µM, while metabolite 5 (dihydrosterigmatocystin) was more effective on HepG2 cells with an IC50 of 161.81 µM nih.gov. This compound itself showed weaker activity compared to some of these co-isolated compounds innovareacademics.in. Another comparative study involving compounds from Aspergillus carneus found that Averufanin exhibited higher cytotoxicity than this compound, Averufin, Nidurifin, and Versicolorin C against several cancer cell lines researchgate.netnih.govresearchgate.net.
Table 1: Cytotoxicity of Selected Metabolites Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Iso-emericellin (3) | MCF-7 | 225.21 | nih.gov |
| Dihydrosterigmatocystin (5) | HepG2 | 161.81 | nih.gov |
| This compound (1) | MCF-7 | Weak | innovareacademics.in |
| This compound (1) | HepG2 | Weak | innovareacademics.in |
| Averufanin | MCF-7 | 0.28 ± 0.1 | nih.gov |
| Averufanin | Multiple | Lowest IC50s | researchgate.netnih.govresearchgate.net |
Note: "Weak" indicates activity was observed but was less potent compared to other tested compounds in the study.
In Silico Molecular Docking Studies for Putative Target Identification (e.g., Hsp90, DNA-gyrase kinase domain)
Molecular docking studies have been employed to predict the potential molecular targets of this compound and other isolated metabolites. One study conducted molecular docking for isolated metabolites, including this compound, on Hsp90 (Heat Shock Protein 90) as a proposed target commonly involved in cancer prognosis nih.govfrontiersin.org. While dihydrosterigmatocystin (compound 5) showed a high docking affinity to the Hsp90 ATP binding cleft with a binding score of -8.4 Kcal/mol, the specific docking score for this compound on Hsp90 is not explicitly detailed as being among the highest in the provided snippets nih.govfrontiersin.org. Another potential target investigated through in silico studies is the bacterial DNA-gyrase kinase domain, particularly in the context of antimicrobial activity nih.govfrontiersin.orgresearchgate.netglobalauthorid.com. Dihydrosterigmatocystin (compound 5) and sterigmatocystin (compound 4) showed excellent in silico inhibition of the bacterial DNA-gyrase kinase domain with a binding score of -10.28 Kcal/mol nih.govfrontiersin.orgresearchgate.net. Molecular docking has also been conducted for related compounds on other enzymes involved in cancer progression, such as human cyclin-dependent kinase 2 (CDK-2), human DNA topoisomerase II (TOP-2), and matrix metalloproteinase 13 (MMP-13) uni-duesseldorf.de.
Cellular Mechanism of Action Investigations (e.g., Cell Cycle Analysis, Apoptosis Induction pathways)
Investigations into the cellular mechanisms of action explore how this compound affects cancer cells at a molecular level, such as its influence on the cell cycle and induction of apoptosis. While some studies have examined the mechanism of action for co-isolated metabolites, the specific detailed mechanisms for this compound are less prominent in the provided snippets. For instance, dihydrosterigmatocystin (compound 5) demonstrated a 60% apoptotic mode of cell death in HepG2 cells nih.govfrontiersin.org. Apoptosis is a programmed cell death process that can be induced by various factors, including those that affect Hsp90 expression frontiersin.orgnih.govmdpi.com. Another study on Averufanin, isolated alongside this compound, showed that it induced cell cycle arrest and apoptosis through DNA damage researchgate.netnih.govresearchgate.netx-mol.com. Cell cycle analysis revealed an increase in the SubG1 phase, suggesting apoptosis induction, which was confirmed by Annexin V and Caspase 3/7 assays researchgate.netnih.govresearchgate.net. While this compound was part of the panel tested in this study, the detailed mechanistic investigations focused on Averufanin researchgate.netnih.govresearchgate.net. Apoptosis involves a cascade of events mediated by caspases, which are key effectors in the degradation of cellular structures nih.govmdpi.com.
Antimicrobial Activity Research
Beyond its cytotoxic potential, this compound has also been investigated for its antimicrobial properties, particularly against various bacterial strains.
Antibacterial Spectrum and Efficacy (e.g., against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis)
Studies have assessed the antibacterial activity of this compound against a range of bacteria, including both Gram-negative and Gram-positive strains. In one study, this compound and other isolated compounds showed weak antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.gov. However, the crude ethyl acetate (B1210297) extract from the Aspergillus sp. from which this compound was isolated displayed promising antibacterial activity against Listeria monocytogenes, Klebsiella pneumonia, and Pseudomonas aeruginosa at a maximum tested dose nih.gov. Some co-isolated metabolites, such as sterigmatocystin (4) and dihydrosterigmatocystin (5), showed promising antimicrobial activity, especially against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 125 μg/ml nih.govfrontiersin.orgresearchgate.net. Research on other natural products and extracts has demonstrated activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, highlighting the relevance of testing against these common bacterial species nih.govmdpi.comnih.govscielo.org.coturkjps.org. While this compound has been included in panels for antimicrobial testing, its activity in isolation appears to be weak compared to some other natural products or co-isolated compounds in the provided literature nih.gov.
Table 2: Antimicrobial Activity of Selected Metabolites
| Compound | Bacterial Strain | MIC (µg/ml) | Reference |
| This compound | Staphylococcus aureus | Weak | nih.gov |
| This compound | Escherichia coli | Weak | nih.gov |
| This compound | Pseudomonas aeruginosa | Weak | nih.gov |
| Sterigmatocystin (4) | Pseudomonas aeruginosa | 125 | nih.govfrontiersin.orgresearchgate.net |
| Dihydrosterigmatocystin (5) | Pseudomonas aeruginosa | 125 | nih.govfrontiersin.orgresearchgate.net |
Note: "Weak" indicates activity was observed but was less potent compared to other tested compounds in the study.
Antifungal Spectrum and Efficacy (e.g., against Aspergillus niger, Candida albicans)
While some studies investigate the antifungal activity of various compounds against Aspergillus niger and Candida albicans, direct evidence of this compound's efficacy against these specific fungi is not prominently detailed in the search results. Research has explored the antifungal potential of extracts from other sources and different fungal metabolites against C. albicans and A. niger. nih.govnih.gove3s-conferences.orgbrieflands.com For instance, extracts from certain medicinal plants have shown inhibitory effects on C. albicans and A. niger. nih.govnih.gov Additionally, other fungal metabolites, such as pyrophen, penicillquei B, and fonsecinone B, have demonstrated antifungal activity against Candida albicans with varying Minimum Inhibitory Concentration (MIC) values. researchgate.net However, the provided information does not include specific data on this compound's antifungal spectrum or efficacy against Aspergillus niger or Candida albicans.
Antiviral Activity Assessments (e.g., Hepatitis C Virus Protease Inhibition)
This compound has been noted for its inhibitory activity against hepatitis C virus (HCV) protease. nih.gov It has been isolated from the ethyl acetate extract of Emericella nidulans RPL-21, an endophytic fungus, which showed potent inhibition of HCV NS3/4A protease. researchgate.net However, another study reported that this compound, isolated from a marine-derived fungus Aspergillus versicolor HBU-2017-7, exhibited no inhibitory activity against HCV protease. researchgate.net This suggests potential variability in the observed antiviral activity depending on the source or specific experimental conditions. HCV NS3/4A protease is a key target for antiviral therapies, and its inhibition is crucial in the HCV life cycle. vietnamjournal.ru
Chemical Synthesis and Analog Development Strategies
Methodologies for the Total or Formal Synthesis of Arugosin C (if reported)
Based on the available literature, a comprehensive total or formal synthesis of this compound has not been extensively reported researchgate.netrsc.orgdigibib.net. While studies have explored the biosynthesis of arugosin-type compounds via the polyketide pathway digibib.netmdpi.comnih.govmdpi.com, and the synthesis of degradation products has been pursued to confirm structural assignments researchgate.netwikipedia.orgrsc.orgbiocrick.com, a convergent chemical synthesis of the complete this compound molecule does not appear to be widely documented in the provided search results. The complexity of its polycyclic structure and multiple stereogenic centers likely necessitates sophisticated synthetic strategies organic-chemistry.org.
Strategies for the Preparation of this compound Analogues
Research into this compound has identified several naturally occurring analogues, such as arugosins O, P, and Q, isolated from fungal sources researchgate.netresearchgate.net. These naturally occurring analogues often exhibit variations in the prenyl side chain or modifications to the core dibenz[b,e]oxepinone scaffold researchgate.net. The identification of these natural variants provides insights into the structural features that can be modified while retaining the arugosin framework.
Strategies for the preparation of synthetic analogues of natural products like this compound would typically involve modifying the isolation procedures to yield related compounds or employing chemical synthesis to create structural variations not found in nature organic-chemistry.org. However, specific detailed synthetic strategies for preparing a library of this compound analogues are not explicitly detailed in the provided search results. General approaches to analogue synthesis often involve targeted modifications of key functional groups or the introduction of different substituents on the core scaffold mdpi.commdpi.com.
Structure-Activity Relationship (SAR) Studies through Synthetic Modification
Detailed structure-activity relationship (SAR) studies involving systematic synthetic modification of this compound are not extensively reported in the provided literature nih.govmdpi.comcollaborativedrug.commdpi.comdndi.org. While this compound and some of its naturally occurring analogues have been included in biological screening panels researchgate.netrsc.orgresearchgate.netmdpi.comnih.gov, these studies often report the activity of the isolated compounds rather than a systematic investigation of how specific structural changes impact biological activity through synthetic variation.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantification and Purity Assessment (e.g., UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful and widely adopted technique for the quantitative analysis and purity assessment of fungal metabolites like Arugosin C. Its advantages over conventional High-Performance Liquid Chromatography (HPLC) include higher resolution, shorter analysis times, and reduced solvent consumption. When coupled with a Diode Array Detector (DAD), UHPLC allows for the simultaneous quantification and spectral characterization of the analyte.
A typical UHPLC-DAD method for the analysis of this compound would involve a reversed-phase separation, which is well-suited for moderately polar to nonpolar compounds. A C18 column is a common choice for the stationary phase, providing excellent retention and separation of a wide range of secondary metabolites. The mobile phase generally consists of a gradient mixture of an aqueous solvent (often water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of this compound from other components in a complex fungal extract.
The detection of this compound is typically performed by monitoring its UV absorbance at a specific wavelength where it exhibits maximum absorption, which can be determined from its UV spectrum. The purity of an this compound sample can be assessed by examining the chromatogram for the presence of any additional peaks. Peak purity can be further confirmed using the spectral data from the DAD, which can indicate if a peak corresponds to a single compound.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against the concentration. This allows for the accurate determination of the concentration of this compound in unknown samples. The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 1: Representative UHPLC-DAD Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Ultra-High-Performance Liquid Chromatography with Diode Array Detector (UHPLC-DAD) |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Linear gradient from 10% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | Determined from the UV maximum of this compound (typically in the range of 254-350 nm) |
| Injection Volume | 2 µL |
Table 2: Typical Method Validation Parameters for UHPLC Quantification of this compound
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Spectroscopic Techniques for Trace Analysis and Metabolomics Profiling
Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the trace analysis and metabolomics profiling of this compound. These methods provide detailed structural information and high sensitivity, enabling the detection of minute quantities of the compound and its integration into the broader metabolic network of the producing organism.
For trace analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique allows for the detection and quantification of this compound at very low concentrations in complex matrices such as fungal cultures or environmental samples. mdpi.commdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides accurate mass measurements, which aids in the confident identification of this compound and its metabolites, even in the absence of a pure standard. nih.gov
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of novel compounds and for identifying known metabolites in a complex mixture. rsc.orgnih.govnih.gov The structure of this compound itself was established through the use of mass spectrometry and a comparison of its ¹H and ¹³C NMR spectra with those of the related compound, Arugosin A. rsc.orgnih.gov In metabolomics studies, NMR provides a non-destructive and highly reproducible method for identifying and quantifying a wide range of metabolites. nih.govnih.gov By comparing the NMR profiles of wild-type and mutant fungal strains, it is possible to identify changes in the metabolome related to the production of this compound and to elucidate its biosynthetic pathway. researchgate.netd-nb.info
Table 3: Spectroscopic Techniques and Their Applications in this compound Research
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| LC-MS/MS | Trace Analysis, Quantification | High sensitivity and selectivity for detecting low concentrations of this compound. |
| UHPLC-HRMS (e.g., Q-TOF, Orbitrap) | Metabolomics Profiling, Compound Identification | Accurate mass measurements for confident identification of this compound and its metabolites. |
| ¹H NMR Spectroscopy | Structural Elucidation, Metabolomics | Information on the proton environment in the molecule; used for identifying and quantifying metabolites. |
| ¹³C NMR Spectroscopy | Structural Elucidation, Metabolomics | Information on the carbon skeleton of the molecule; aids in structural determination and metabolic pathway analysis. nih.govnih.gov |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Detailed Structural Elucidation | Provides connectivity information between atoms, crucial for determining the complete structure of novel compounds. |
Future Perspectives and Research Trajectories
Elucidation of Unexplored Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of Arugosin C, like many fungal polyketides, is orchestrated by a complex interplay of enzymes and regulatory networks that are yet to be fully characterized. Future research should prioritize the identification and functional analysis of the complete enzymatic machinery responsible for its production.
Key Research Objectives:
Identification of the Polyketide Synthase (PKS): Pinpointing the specific iterative Type I PKS responsible for assembling the polyketide backbone of this compound is a primary objective. Genome mining of Aspergillus rugulosus, guided by bioinformatic predictions of PKS domain architecture, will be instrumental. nih.govexlibrisgroup.com
Characterization of Tailoring Enzymes: The intricate structural features of this compound, including its dibenz-[b,e]oxepin core, suggest the involvement of a suite of tailoring enzymes such as oxygenases, reductases, and cyclases. nih.govnih.gov Systematic gene knockout studies and heterologous expression of candidate genes in model fungal hosts like Aspergillus nidulans will be crucial for elucidating their specific roles. nih.govresearchgate.net
Investigation of Regulatory Networks: The expression of secondary metabolite gene clusters in fungi is tightly controlled by a hierarchy of regulatory elements, including pathway-specific transcription factors and global regulators sensitive to environmental cues. mdpi.comnih.gov Understanding how these networks govern this compound production could pave the way for rationally engineering strains with enhanced yields.
Prospective Research Directions:
| Research Area | Proposed Methodology | Expected Outcome |
| PKS Identification | Genome sequencing and bioinformatic analysis of Aspergillus rugulosus. | Identification of the core polyketide synthase gene for this compound biosynthesis. |
| Tailoring Enzyme Function | Gene knockout and heterologous expression studies. | Understanding the specific enzymatic steps that modify the polyketide backbone. |
| Regulatory Mechanism Analysis | Transcriptomic analysis under different culture conditions. | Identification of key transcription factors and environmental signals controlling this compound production. |
Discovery of Novel Bioactivities and Molecular Targets in Untapped Biological Systems
Preliminary investigations have hinted at the bioactive potential of this compound, with one report suggesting inhibitory activity against the hepatitis C protease. However, a comprehensive screening of its biological activities across a wide range of assays is necessary to uncover its full therapeutic potential.
Key Research Objectives:
Broad-Spectrum Bioactivity Screening: A systematic screening of this compound against a diverse panel of biological targets is warranted. This should include assays for antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities. nih.govdeepdyve.comresearchgate.net The unique dibenzoxepin scaffold of this compound suggests the potential for novel mechanisms of action. nih.govwikipedia.org
Identification of Molecular Targets: For any confirmed bioactivities, the next critical step is the identification of the specific molecular targets. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint the cellular components with which this compound interacts. nih.gov
Exploration in Untapped Biological Systems: Beyond standard screening panels, the bioactivity of this compound should be explored in less conventional, or "untapped," biological systems. This could include assays related to neurodegenerative diseases, metabolic disorders, and parasitic infections, where novel chemical scaffolds are urgently needed.
Potential Areas for Bioactivity Exploration:
| Biological System | Potential Application | Rationale |
| Oncology | Anticancer agent | Many polyketides exhibit cytotoxic and antiproliferative properties. |
| Infectious Diseases | Antimicrobial/Antiviral agent | The reported activity against hepatitis C protease warrants further investigation against a broader range of pathogens. |
| Neuroscience | Neuroprotective agent | The complex heterocyclic structure could interact with neurological targets. |
| Immunology | Anti-inflammatory agent | Fungal metabolites often possess immunomodulatory properties. |
Advancements in Synthetic Routes for Scalable and Sustainable Production
The natural production of this compound by Aspergillus rugulosus may not be sufficient for extensive research and potential commercialization. Therefore, the development of efficient and scalable synthetic routes is a critical future endeavor.
Key Research Objectives:
Development of a Total Synthesis: A robust total synthesis of this compound would provide unambiguous structural confirmation and a reliable source of the compound for biological testing. acs.orgresearchgate.neteurekalert.orgrsc.orgresearchgate.net Modern synthetic methodologies, such as C-H activation and catalytic cross-coupling reactions, could offer efficient pathways to the complex dibenzoxepin core. eurekalert.org
Exploration of Sustainable Synthetic Strategies: Future synthetic efforts should prioritize sustainability by employing eco-friendly reagents, minimizing waste, and exploring biocatalytic steps. frontiersin.orgtaylorfrancis.com
Development of Analogue Synthesis: A flexible synthetic route would also enable the creation of a library of this compound analogues. This would be invaluable for structure-activity relationship (SAR) studies, allowing for the optimization of potency and selectivity.
Bioengineering Approaches for Enhanced this compound Production or Novel Analogue Creation
Metabolic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic machinery of Aspergillus species for the overproduction of desired compounds and the generation of novel chemical diversity. nih.gov
Key Research Objectives:
Overexpression of Biosynthetic Genes: Once the this compound biosynthetic gene cluster is identified, overexpression of the key PKS and tailoring enzymes, as well as positive regulatory factors, could significantly enhance production titers. nih.govasm.org
Heterologous Expression: Transferring the entire this compound biosynthetic pathway into a well-characterized and genetically tractable fungal host, such as Aspergillus niger or Aspergillus oryzae, could provide a more robust and controllable production platform. nih.govresearchgate.net
Creation of Novel Analogues through Genetic Engineering: The modular nature of polyketide synthases allows for the creation of novel analogues through genetic manipulation. researchgate.netrsc.orgnih.govimrpress.com Techniques such as domain swapping or inactivation of tailoring enzymes could lead to the production of this compound derivatives with potentially improved or novel biological activities. frontiersin.org
Q & A
Q. Methodological Answer :
Define the biological system and variables using PICOT.
Apply FINER criteria to assess feasibility and novelty.
Pilot studies to refine parameters (e.g., IC₅₀ determination).
Validate hypotheses through iterative testing .
What experimental design considerations are critical for assessing this compound’s efficacy in vitro?
Basic Question
Key factors include:
- Dose-response curves : Establish optimal concentrations.
- Control groups : Negative (solvent-only) and positive controls (known bioactive compounds).
- Reproducibility : Detailed protocols for cell culture conditions, incubation times, and assay methods (e.g., MTT, flow cytometry) .
Q. Methodological Answer :
| Component | Best Practices |
|---|---|
| Compound Preparation | Characterize purity via HPLC/MS; report solvent, storage conditions . |
| Cell Viability Assay | Use triplicate wells, include viability controls (e.g., untreated cells) . |
| Data Collection | Record raw data with metadata (e.g., passage number, incubation temperature) . |
How should researchers conduct a systematic literature review on this compound’s pharmacological properties?
Basic Question
Follow PRISMA guidelines for transparency:
Search Strategy : Use databases (PubMed, SciFinder) with keywords: "this compound," "biosynthesis," "bioactivity," "structure-activity relationship."
Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with full experimental details .
Q. Methodological Answer :
- Screening : Exclude non-primary sources (e.g., reviews without original data).
- Data Extraction : Tabulate findings (e.g., IC₅₀ values, assay types) for comparative analysis.
- Gaps Identification : Note inconsistencies in reported mechanisms or bioactivity .
How can researchers resolve contradictory data on this compound’s mechanism of action?
Advanced Question
Contradictions may arise from differences in experimental models, assay conditions, or compound purity.
Q. Methodological Answer :
Comparative Reanalysis : Replicate conflicting studies using standardized protocols (e.g., uniform cell lines, assay kits) .
Meta-Analysis : Statistically pool data from multiple studies to identify trends.
Mechanistic Profiling : Use orthogonal assays (e.g., Western blotting, CRISPR screens) to validate targets .
What strategies ensure reproducibility in synthesizing and characterizing this compound?
Advanced Question
Synthesis :
- Document step-by-step procedures, including reaction conditions (temperature, catalysts) and purification methods (e.g., column chromatography gradients) .
- Provide NMR, HRMS, and HPLC data in Supporting Information .
Q. Characterization :
- Compare spectral data with published values.
- Address batch-to-batch variability by reporting yield ranges and purity thresholds (e.g., ≥95%) .
How can interdisciplinary approaches enhance this compound research?
Advanced Question
Integrate methods from:
- Bioinformatics : Predict target pathways via molecular docking or network pharmacology.
- Chemical Biology : Use probes (e.g., fluorescently tagged this compound) for subcellular localization studies.
- Omics Technologies : Transcriptomics/proteomics to identify downstream effects .
Q. Methodological Answer :
| Discipline | Application |
|---|---|
| Structural Biology | Co-crystallization with putative targets to resolve binding modes. |
| Pharmacokinetics | In vivo studies to assess bioavailability and metabolism in animal models. |
| Cheminformatics | QSAR modeling to optimize this compound derivatives for enhanced activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
